4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide
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Overview
Description
4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a triazole moiety, and a methylsulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the triazole moiety: The piperazine derivative is then reacted with a triazole precursor, such as 1,2,4-triazole, under acidic or basic conditions to form the desired triazole-substituted piperazine.
Attachment of the methylsulfonyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The triazole moiety is known to form hydrogen bonds and interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,4-triazol-1-yl)propan-2-yl derivatives: Compounds with similar triazole moieties.
Piperazine derivatives: Compounds containing the piperazine ring structure.
Methylsulfonyl derivatives: Compounds with the methylsulfonyl functional group.
Uniqueness
4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the triazole moiety, piperazine ring, and methylsulfonyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O3S/c1-10(7-16-9-12-8-13-16)14-11(18)15-3-5-17(6-4-15)21(2,19)20/h8-10H,3-7H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHJVCOGFTCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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